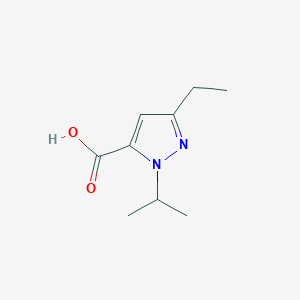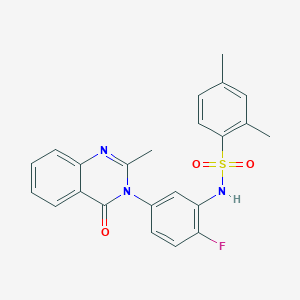
N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,4-dimethylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,4-dimethylbenzenesulfonamide is a synthetic compound with potential applications in various fields of research, including chemistry, biology, medicine, and industry. The unique molecular structure of this compound allows it to interact with specific targets, making it a subject of interest for scientists and researchers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,4-dimethylbenzenesulfonamide involves multi-step chemical reactions. One common route includes:
Starting Materials:
2-fluoro-5-nitroaniline
2-methylquinazoline-4-one
2,4-dimethylbenzenesulfonyl chloride
Reaction Steps:
Step 1: Nucleophilic aromatic substitution reaction to introduce the quinazoline ring onto the fluoronitroaniline backbone.
Step 2: Reduction of the nitro group to an amino group.
Step 3: Sulfonylation reaction to introduce the benzenesulfonamide group.
Reaction Conditions:
Solvents such as dimethylformamide (DMF) or dichloromethane (DCM)
Catalysts like triethylamine (TEA) or potassium carbonate (K2CO3)
Temperature range: 0°C to 100°C
Reaction time: 12 to 48 hours
Industrial Production Methods
For industrial-scale production, the above synthetic route can be optimized to improve yield and efficiency. Key considerations include:
Scaling up reaction volumes: while maintaining reaction conditions.
Continuous flow reactors: to ensure consistent quality and yield.
Advanced purification techniques: such as recrystallization and chromatography to achieve high purity.
化学反应分析
Types of Reactions
N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,4-dimethylbenzenesulfonamide undergoes several types of chemical reactions, including:
Oxidation: Formation of oxidized derivatives under conditions using agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction of specific functional groups, potentially using hydride donors like sodium borohydride (NaBH4).
Substitution: Nucleophilic and electrophilic substitution reactions, facilitated by reagents like halogens or organolithium compounds.
Major Products Formed
The major products from these reactions depend on the conditions and reagents used. Common products include derivatives with modified functional groups, such as hydroxyl, amino, or halogenated compounds.
科学研究应用
N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,4-dimethylbenzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, facilitating the creation of complex molecules.
Biology: Investigated for its potential as a biochemical tool, interacting with specific proteins or enzymes.
Medicine: Studied for its therapeutic potential, possibly acting on molecular targets involved in diseases.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,4-dimethylbenzenesulfonamide involves interaction with specific molecular targets, such as enzymes or receptors. This interaction modulates biochemical pathways, leading to desired effects, such as inhibition of enzyme activity or activation of signaling pathways.
相似化合物的比较
N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,4-dimethylbenzenesulfonamide can be compared to other quinazoline-based compounds, such as:
Erlotinib: A quinazoline derivative used as an anticancer agent, targeting the epidermal growth factor receptor (EGFR).
Gefitinib: Another quinazoline-based anticancer drug, also targeting EGFR.
Similarities: Structural motifs and potential therapeutic applications.
Uniqueness: Specific functional groups and their impact on biological activity.
These similar compounds highlight the unique properties of this compound, making it a valuable addition to the field of chemical and biological research.
属性
IUPAC Name |
N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3O3S/c1-14-8-11-22(15(2)12-14)31(29,30)26-21-13-17(9-10-19(21)24)27-16(3)25-20-7-5-4-6-18(20)23(27)28/h4-13,26H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPTZTUQTCUAMKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)N3C(=NC4=CC=CC=C4C3=O)C)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
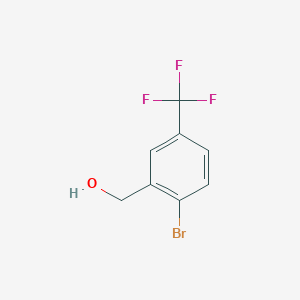
![methyl 4-[(3-fluorophenyl)methoxy]-2-{[(2-methylphenyl)methyl]sulfanyl}quinoline-3-carboxylate](/img/structure/B2457080.png)
![3-{4-[(Phenylsulfonyl)amino]phenoxy}-2-thiophenecarboxylic acid](/img/structure/B2457081.png)
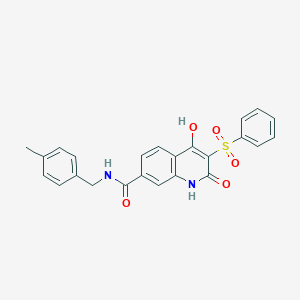
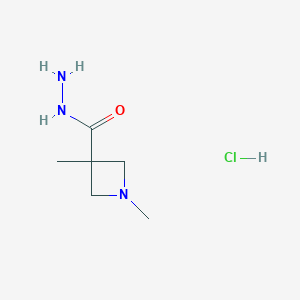

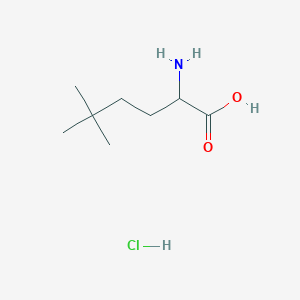
![3-benzyl-N-[(furan-2-yl)methyl]-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2457088.png)
![2-{[(4-Chlorophenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B2457089.png)
![8-(5-chloro-2-methoxyphenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2457094.png)
![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 3-phenoxybenzoate](/img/structure/B2457096.png)
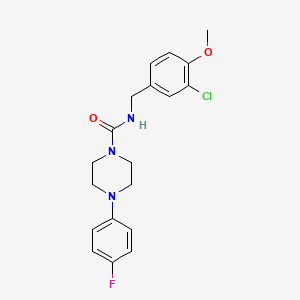
![Tert-butyl (3aR,7aS)-5-(5-chloropyrazine-2-carbonyl)-3,3a,4,6,7,7a-hexahydro-2H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B2457098.png)
